molecular formula C16H22O4 B582219 Diisobutyl Phthalate-d4 CAS No. 358730-88-8

Diisobutyl Phthalate-d4

Cat. No.: B582219
CAS No.: 358730-88-8
M. Wt: 282.372
InChI Key: MGWAVDBGNNKXQV-KDWZCNHSSA-N
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Description

Diisobutyl Phthalate-d4 is a deuterated form of Diisobutyl Phthalate, a phthalate ester. It is commonly used as an analytical standard in various scientific research applications. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies .

Mechanism of Action

Target of Action

Diisobutyl Phthalate-d4 (DIBP-d4) is a phthalate ester . Phthalates, including DIBP, are primarily used as plasticizers due to their flexibility and durability . They are found in many industrial and personal products, such as lacquers, nail polish, and cosmetics . The primary targets of DIBP-d4 are the plastic materials it is added to, where it increases their malleability and flexibility .

Mode of Action

DIBP-d4 interacts with its targets (plastic materials) by integrating into the polymer matrix, thereby increasing the flexibility, transparency, and longevity of the material . This interaction results in a change in the physical properties of the plastic, making it more flexible and durable .

Biochemical Pathways

The metabolism of DIBP-d4 involves its conversion into the hydrolytic monoester monoisobutyl phthalate (MIBP) . This reaction is likely catalyzed by cytochrome P450 in the liver . The biodegradation of phthalates, including DIBP, is a more efficient and sustainable method than physical and chemical technologies . Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .

Pharmacokinetics

DIBP-d4 can be absorbed via oral ingestion and dermal exposure . After absorption, DIBP-d4 is first converted into MIBP . The primary excretory route is urine, with biliary excretion being noted in minor amounts . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of DIBP-d4 in the body.

Result of Action

The molecular and cellular effects of DIBP-d4’s action primarily involve its role as a plasticizer. By integrating into the polymer matrix of plastic materials, DIBP-d4 increases their flexibility and durability . On a biological level, DIBP-d4 leads to a down-regulation of proteins involved in steroid production, resulting in higher levels of androgenic hormones .

Action Environment

The action, efficacy, and stability of DIBP-d4 can be influenced by various environmental factors. For instance, DIBP-d4 has excellent thermal and light stability, making it suitable for use in various environmental conditions . Furthermore, the degradation of DIBP-d4 can be influenced by the presence of microorganisms capable of metabolizing phthalates . The environmental fate, transport, and degradation of DIBP-d4 can also be significantly impacted by its physical and chemical attributes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisobutyl Phthalate-d4 is synthesized through the esterification of deuterated isobutanol and phthalic anhydride. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Diisobutyl Phthalate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diisobutyl Phthalate-d4 is widely used in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Diisobutyl Phthalate-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications. The deuterium atoms provide distinct NMR signals and mass spectrometry peaks, allowing for precise quantification and analysis in complex mixtures .

Properties

IUPAC Name

bis(2-methylpropyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWAVDBGNNKXQV-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(C)C)C(=O)OCC(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745737
Record name Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358730-88-8
Record name Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 358730-88-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Anhydrous magnesium chloride (4.76 g; 50 millimoles), 25 ml of decane and 23.4 ml (150 mmoles) of 2-ethylhexyl alcohol were heated at 130° C. for 2 hours to form a uniform solution. Phthalic anhydride (1.11 g; 7.5 mmoles) was added to the solution, and the mixture was further stirred at 130° C. for 1 hour to dissolve phthalic anhydride in the aforesaid uniform solution. The uniform solution so obtained was cooled to room temperature, and added dropwise over the course of 1 hour to 200 ml (1.8 moles of titanium tetrachloride kept at -20° C. After the addition, the temperature of the mixed solution was elevated to 110° C. over the course of 4 hours. When the temperature reached 110° C., 2.68 ml (12.5 mmoles) of diisobutyl phthalate was added. The mixture was maintained at the same temperature for 2 hours with stirring. After the 2-hour reaction, the solid portion was collected by hot filtration. The solid portion was re-suspended in 200 ml of titanium tetrachloride, and again reacted at 110° C. for 2 hours. After the reaction, the solid portion was collected again by hot filtration and washed fully with decane and hexane at 110° C. until no free titanium compound was detected from the washing. The solid titanium catalyst component (A) prepared by the above method was stored as a hexane slurry, but a part of it was dried to examine its composition. The solid titanium catalyst component (A) obtained in this way comprised 3.1% by weight of titanium, 56.0% by weight of chlorine, 17.0% by weight of magnesium and 20.9% by weight of diisobutyl phthalate.
Quantity
1.8 mol
Type
reactant
Reaction Step One
Quantity
2.68 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
4.76 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
23.4 mL
Type
reactant
Reaction Step Four
Quantity
1.11 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

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